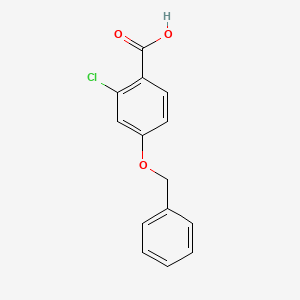

4-(Benzyloxy)-2-chlorobenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Contemporary Organic Synthesis

Substituted benzoic acids are organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups at various positions on the ring. nih.gov These substituents profoundly influence the chemical properties of the benzoic acid moiety, including its acidity and reactivity. nih.gov For instance, electron-withdrawing groups like chlorine increase the acidity of the benzoic acid, a principle that is fundamental to its synthetic utility. researchgate.netbeilstein-journals.org

The versatility of substituted benzoic acids stems from the reactivity of the carboxylic acid group, which can be readily converted into a wide range of other functional groups such as esters, amides, and acid chlorides. This reactivity, combined with the diverse functionalities that can be introduced onto the benzene ring, makes them invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govglobalscientificjournal.com In medicinal chemistry, the benzoic acid scaffold is a common feature in many bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. googleapis.com

Role of 4-(Benzyloxy)-2-chlorobenzoic Acid as a Key Intermediate in Chemical Research

This compound has garnered significant attention as a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy. ed.ac.uk Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uknih.gov

One of the most prominent applications of this compound is in the synthesis of Trametinib, a highly selective inhibitor of MEK1 and MEK2 enzymes in the MAPK signaling pathway. nih.govnih.govbertin-bioreagent.com Trametinib is an approved medication for the treatment of various cancers, including melanoma and non-small cell lung cancer. nih.govfda.gov The synthesis of Trametinib and other related MEK inhibitors often involves the use of this compound as a key building block to construct the core structure of the final drug molecule. nih.gov

The synthesis of this key intermediate is typically achieved through the benzylation of 2-chloro-4-hydroxybenzoic acid. This reaction involves the protection of the hydroxyl group as a benzyl (B1604629) ether, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the phenol (B47542) group. prepchem.com

Historical and Current Research Trajectories Involving this compound

The research trajectory of this compound is intrinsically linked to the rise of targeted cancer therapies. Initially, its utility was recognized within the broader context of creating libraries of substituted benzoic acid derivatives for screening against various biological targets.

The significant breakthrough in its research application came with the discovery and development of Trametinib. This propelled this compound from a relatively niche chemical intermediate to a compound of significant interest in medicinal chemistry and process chemistry for pharmaceutical manufacturing.

Current research continues to explore the use of this compound and its derivatives in the synthesis of novel kinase inhibitors and other bioactive compounds. The focus is on developing next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. Researchers are also investigating more efficient and scalable synthetic routes to this compound and its subsequent conversion to high-value pharmaceutical products. The ongoing exploration of its reactivity and incorporation into new molecular scaffolds ensures its continued relevance in the landscape of organic and medicinal chemistry.

Chemical Compound Information

| Compound Name | Role in Article |

| This compound | Primary subject of the article, key intermediate |

| Substituted Benzoic Acids | Broader class of compounds providing context |

| Benzoic Acid | Parent compound of the class |

| 2-Chloro-4-hydroxybenzoic acid | Precursor for the synthesis of the title compound |

| Benzyl Bromide | Reagent for the synthesis of the title compound |

| Trametinib | Key pharmaceutical synthesized using the title compound |

| MEK1/MEK2 | Biological targets of Trametinib |

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 75835-35-7 chemscene.comsigmaaldrich.com |

| Molecular Formula | C14H11ClO3 chemscene.com |

| Molecular Weight | 262.69 g/mol chemscene.com |

| Synonyms | 2-chloro-4-(phenylmethoxy)benzoic acid chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSYAGPPJSQRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408283 | |

| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75835-35-7 | |

| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for 4 Benzyloxy 2 Chlorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(benzyloxy)-2-chlorobenzoic acid reveals two primary disconnection points, leading to logical precursors. The most apparent disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach disconnects the molecule into 2-chloro-4-hydroxybenzoic acid and a benzyl (B1604629) halide. This is a common and effective strategy for forming aryl ethers.

A second disconnection can be made at the carbon-carbon bond between the carboxylic acid group and the benzene (B151609) ring. This suggests a precursor such as 2-chloro-1-(benzyloxy)-4-methylbenzene, which could then be oxidized to the desired benzoic acid. This route, however, may present challenges in selectively oxidizing the methyl group without affecting the benzyl ether.

A third, less common, disconnection involves the formation of the substituted benzene ring itself through a Diels-Alder reaction or other cycloaddition strategies, though this is generally more complex for this specific substitution pattern.

Established Synthetic Routes and Mechanistic Considerations

The most established and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Starting Materials and Reagents:

| Starting Material | Reagent | Role |

| 2-Chloro-4-hydroxybenzoic acid | Base (e.g., NaOH, K₂CO₃) | Deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. |

| Benzyl halide (e.g., benzyl chloride, benzyl bromide) | Electrophile | Provides the benzyl group to be attached to the oxygen atom. |

| Solvent (e.g., DMF, acetone, ethanol) | Reaction medium | Solubilizes the reactants and facilitates the reaction. |

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. wikipedia.org The base deprotonates the hydroxyl group of 2-chloro-4-hydroxybenzoic acid, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion to form the ether linkage. The presence of the electron-withdrawing chloro and carboxylic acid groups on the ring can influence the nucleophilicity of the phenoxide.

A general experimental procedure involves dissolving 2-chloro-4-hydroxybenzoic acid in a suitable solvent, adding a base to form the phenoxide, followed by the addition of the benzyl halide. The reaction mixture is typically heated to drive the reaction to completion. gordon.edu After the reaction, an acidic workup is performed to protonate the carboxylic acid, followed by extraction and purification steps, such as recrystallization, to isolate the final product. gordon.edu

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

To improve upon the traditional Williamson ether synthesis, several novel strategies have been explored, focusing on increasing reaction rates, yields, and selectivity.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. wikipedia.org In the context of the Williamson ether synthesis, microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields. wikipedia.org This is attributed to the efficient and rapid heating of the reaction mixture, leading to faster reaction kinetics.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is another technique that can enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants in different phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is present, thereby increasing the reaction rate.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green approaches can be considered.

Use of Greener Solvents:

Traditional syntheses often employ volatile and potentially toxic organic solvents. A greener alternative is the use of more environmentally friendly solvents, such as water or ionic liquids. Research has shown that Williamson ether synthesis can be carried out in aqueous media with the aid of surfactants, which form micelles that can solubilize the organic reactants. researchgate.net

Solvent-Free Reactions:

In some cases, the reaction can be performed under solvent-free conditions, for example, by grinding the reactants together, which minimizes waste and simplifies the workup procedure.

Catalytic Approaches:

The use of catalysts, as discussed in the context of phase-transfer catalysis, is a key principle of green chemistry as it can reduce the amount of reagents needed and lower the energy requirements of the reaction.

Process Development and Scale-Up Research for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors.

Optimization of Reaction Conditions:

For large-scale production, it is crucial to optimize reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants to maximize yield and minimize by-product formation. This often involves a Design of Experiments (DoE) approach to systematically study the effect of each variable.

Purification and Isolation:

Developing an efficient and scalable purification method is critical. While laboratory-scale purifications often rely on chromatography, industrial-scale processes typically favor crystallization due to its lower cost and higher throughput. The choice of crystallization solvent is a key factor to be optimized. For instance, a mixture of o-chlorobenzoic acid and p-chlorobenzoic acid can be separated by adjusting the pH and using specific extractants. google.com

Process Safety and Economics:

Chemical Reactivity and Transformation Studies of 4 Benzyloxy 2 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is often the most reactive site on the 4-(Benzyloxy)-2-chlorobenzoic acid molecule. Its chemistry is dominated by nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. jackwestin.com

Esterification: One of the most common transformations is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. nagwa.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. libretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org Alternatively, methyl esters can be prepared using diazomethane. libretexts.org

Amide Formation: Direct reaction with an amine is generally difficult because amines, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.comlibretexts.org To overcome this, the carboxylic acid must first be "activated." A common method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The DCC activates the carboxyl group, allowing for subsequent nucleophilic attack by an amine to form the corresponding amide. libretexts.org

Acid Chloride Formation: The hydroxyl group of the carboxylic acid can be replaced by a chloride atom to form a highly reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂). libretexts.org The reaction proceeds via a chlorosulfite intermediate, which provides a much better leaving group than the original hydroxyl group. libretexts.org The resulting acyl chloride is a valuable intermediate for the synthesis of esters, amides, and acid anhydrides. jackwestin.com

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com

Salt Formation: As an acid, this compound readily reacts with bases, such as alkali metal hydroxides, to form water-soluble ionic salts. libretexts.org

Table 1: Summary of Reactions at the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (4-(Benzyloxy)-2-chlorobenzoyl ester) |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide (N-R'-4-(Benzyloxy)-2-chlorobenzamide) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (4-(Benzyloxy)-2-chlorobenzoyl chloride) |

| Reduction | Lithium Aluminum hydride (LiAlH₄) | Primary Alcohol ((4-(Benzyloxy)-2-chlorophenyl)methanol) |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt (Sodium 4-(benzyloxy)-2-chlorobenzoate) |

Transformations of the Chlorinated Aromatic Moiety

The chlorine atom attached to the aromatic ring is generally unreactive towards simple nucleophilic substitution due to the strength of the C-Cl bond. nagwa.com However, under specific conditions, it can be displaced or transformed.

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles. For instance, in the related compound 2-chlorobenzoic acid, the chloride can be readily displaced by ammonia (B1221849) to form 2-aminobenzoic acid. wikipedia.org This suggests that the chlorine atom in this compound could potentially be substituted by strong nucleophiles under forcing conditions.

Dehalogenation: In some contexts, particularly in microbial transformations, the chlorine atom can be removed. Certain bacterial strains have been shown to dehalogenate chlorobenzoates. dntb.gov.ua Chemical methods for reductive dehalogenation can also be employed, often using a metal catalyst and a hydrogen source.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the chlorinated position, allowing for the introduction of a wide variety of substituents.

Reactivity and Modifications of the Benzyloxy Ether Linkage

The benzyloxy group (C₆H₅CH₂O-) is a common protecting group for phenols because it is stable to a wide range of reaction conditions but can be cleaved when desired.

Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The reaction cleaves the benzyl C-O bond to yield the corresponding phenol (B47542), in this case, 2-chloro-4-hydroxybenzoic acid, and toluene (B28343) as a byproduct. This transformation is highly efficient and chemoselective, generally not affecting other functional groups like the chloro-substituent or the aromatic ring itself.

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common and may not be compatible with the carboxylic acid functionality unless it is protected.

Aromatic Ring Transformations and Substitutions of this compound

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the benzyloxy group, the chlorine atom, and the carboxylic acid group.

-OCH₂C₆H₅ (Benzyloxy): This is a strongly activating, ortho-, para-directing group.

-Cl (Chloro): This is a deactivating, ortho-, para-directing group.

-COOH (Carboxylic Acid): This is a deactivating, meta-directing group.

The outcome of an electrophilic aromatic substitution reaction will depend on the interplay of these directing effects. The benzyloxy group is the most powerful activating group and will strongly direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The carboxylic acid directs to position 5 (meta), and the chlorine directs to position 3 (ortho) and 5 (para). Therefore, electrophilic substitution is most likely to occur at position 3 and position 5, with the strong activating effect of the benzyloxy group being the dominant influence.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₂C₆H₅ | 4 | Activating | Ortho, Para (to positions 3 & 5) |

| -Cl | 2 | Deactivating | Ortho, Para (to positions 3 & 5) |

| -COOH | 1 | Deactivating | Meta (to positions 3 & 5) |

Chemo- and Regioselective Reactions of this compound

The presence of multiple functional groups allows for a high degree of chemo- and regioselectivity in reactions.

Chemoselectivity: By choosing appropriate reagents and conditions, one functional group can be modified while leaving the others intact.

Esterification or amide formation selectively targets the carboxylic acid without affecting the C-Cl bond or the benzyloxy ether under standard conditions. nagwa.comlibretexts.org

Catalytic hydrogenolysis with H₂/Pd-C is highly selective for the cleavage of the benzyloxy group, leaving the carboxylic acid and the C-Cl bond untouched.

Reduction with LiAlH₄ will selectively reduce the carboxylic acid to an alcohol without cleaving the ether or the chloride. jackwestin.com

Regioselectivity: In electrophilic aromatic substitution reactions, the regiochemical outcome is controlled by the combined directing effects of the existing substituents. As discussed previously, the powerful ortho-, para-directing benzyloxy group will primarily direct incoming electrophiles to positions 3 and 5, making reactions at these sites highly favored.

Derivatization and Design of Analogs from 4 Benzyloxy 2 Chlorobenzoic Acid

Synthesis of Urea (B33335) Derivatives from 4-(Benzyloxy)-2-chlorobenzoic Acid Precursors

Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of urea derivatives from this compound typically begins with the conversion of the carboxylic acid to a reactive intermediate capable of forming the urea linkage. A common strategy involves the Curtius rearrangement, which transforms the carboxylic acid into an isocyanate.

This process commences with the conversion of this compound to its corresponding acyl chloride, usually by treatment with thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with sodium azide (B81097) yields an acyl azide. Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, eliminating nitrogen gas to form 4-(benzyloxy)-2-chlorophenyl isocyanate. This isocyanate is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to afford a diverse library of unsymmetrical ureas.

The general synthetic approach is as follows:

Activation of the Carboxylic Acid: this compound is converted to its acyl chloride.

Formation of Acyl Azide: The acyl chloride is reacted with an azide source, such as sodium azide.

Curtius Rearrangement: The acyl azide is thermally rearranged to the corresponding isocyanate.

Urea Formation: The isocyanate is treated with a selected amine to yield the final urea derivative.

The diversity of the resulting urea compounds is dictated by the choice of the amine in the final step. This allows for the systematic exploration of the chemical space around the urea functionality to optimize biological activity.

Table 1: Representative Urea Derivatives Synthesized from this compound Precursors

| Derivative Name | Amine Used | Key Structural Features |

| 1-(4-(Benzyloxy)-2-chlorophenyl)-3-phenylurea | Aniline | A simple aromatic urea. |

| 1-(4-(Benzyloxy)-2-chlorophenyl)-3-cyclohexylurea | Cyclohexylamine | Features a bulky aliphatic ring system. nih.gov |

| 1-(4-(Benzyloxy)-2-chlorophenyl)-3-(4-fluorophenyl)urea | 4-Fluoroaniline | Introduces an electron-withdrawing group on the second phenyl ring. |

| 1-(4-(Benzyloxy)-2-chlorophenyl)-3-(pyridin-2-yl)urea | 2-Aminopyridine | Incorporates a heterocyclic ring for potential new interactions. |

Exploration of Isoindolin-1-one (B1195906) Scaffolds Derived from this compound

The isoindolin-1-one core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. nih.gov The structure of this compound is well-suited for the construction of isoindolin-1-one derivatives. The synthesis typically involves an initial amidation of the carboxylic acid, followed by an intramolecular cyclization that utilizes the ortho-chloro substituent as a leaving group.

A common route is the copper-catalyzed Ullmann condensation, a powerful method for forming carbon-nitrogen bonds. wikipedia.org The synthesis would proceed by first converting this compound into an amide by reacting it with a primary amine. The resulting N-substituted 4-(benzyloxy)-2-chlorobenzamide can then undergo an intramolecular cyclization reaction, often catalyzed by a copper(I) salt, to furnish the desired 2-substituted 7-(benzyloxy)isoindolin-1-one.

The key steps for this transformation are:

Amide Formation: The carboxylic acid is coupled with a primary amine to form the corresponding benzamide (B126).

Intramolecular Cyclization: The benzamide undergoes a copper-catalyzed intramolecular N-arylation to form the isoindolin-1-one ring.

The nature of the substituent at the 2-position of the isoindolin-1-one ring is determined by the primary amine used in the initial amidation step, allowing for the introduction of a wide variety of functional groups.

Table 2: Potential Isoindolin-1-one Derivatives from this compound

| Derivative Name | Primary Amine Used | Key Structural Features |

| 7-(Benzyloxy)-2-phenylisoindolin-1-one | Aniline | A simple N-aryl substituted isoindolin-1-one. |

| 7-(Benzyloxy)-2-benzylisoindolin-1-one | Benzylamine | Features a flexible N-benzyl group. |

| 7-(Benzyloxy)-2-(prop-2-yn-1-yl)isoindolin-1-one | Propargylamine | Contains a terminal alkyne for further functionalization via click chemistry. |

| Ethyl 2-(7-(benzyloxy)-1-oxoisoindolin-2-yl)acetate | Glycine ethyl ester | Introduces an ester functionality for improved solubility or further modification. |

Strategic Design of Modified Analogs for Specific Research Objectives

The rational design of analogs of this compound allows for the systematic investigation of how different structural features influence biological activity. By modifying specific parts of the molecule, researchers can aim to achieve a variety of objectives, such as enhancing potency, improving selectivity for a particular target, or optimizing pharmacokinetic properties.

The core structure of this compound and its derivatives can be divided into three main regions for modification:

The Benzyloxy Group: This group can be modified to probe the size and nature of the binding pocket it occupies. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups, or it can be replaced entirely with other aromatic or aliphatic moieties.

The Chloro Substituent: The chlorine atom at the 2-position plays a crucial role in the synthesis of certain derivatives like isoindolin-1-ones. It can also be replaced with other halogens (F, Br, I) or other small groups to fine-tune the electronic properties and conformation of the molecule.

The Carboxylic Acid and its Derivatives: The carboxylic acid can be converted into a range of functional groups, such as esters, amides, or the urea and isoindolin-1-one scaffolds discussed previously. Each of these new functionalities presents opportunities for establishing different interactions with a biological target.

Table 3: Strategic Modifications and Their Research Objectives

| Modification | Example | Research Objective |

| Substitution on the benzyloxy phenyl ring | Introduction of a methoxy (B1213986) group. | To explore the effect of an electron-donating group on binding affinity. |

| Replacement of the benzyloxy group | Replacement with a cyclohexyloxy group. | To assess the importance of the aromaticity of the benzyloxy group. |

| Variation of the halogen at the 2-position | Replacement of chlorine with bromine. | To study the impact of halogen size and electronic effects on activity. |

| Bioisosteric replacement of the carboxylic acid | Conversion to a tetrazole ring. | To improve metabolic stability and oral bioavailability. |

Heterocyclic Scaffolds and Advanced Molecular Architectures Originating from this compound

Beyond ureas and isoindolin-1-ones, this compound is a precursor for a variety of more complex heterocyclic systems. The presence of the carboxylic acid and the ortho-chloro substituent enables a range of cyclization and condensation reactions to build fused ring systems.

For instance, condensation of 2-chlorobenzoic acids with 2-aminothiazoles or 2-aminobenzothiazoles, often under Ullmann-type conditions, can lead to the formation of fused heterocyclic systems like thiazolo[2,3-b]quinazolin-5-ones. organic-chemistry.org This reaction involves the initial N-arylation of the amino group of the thiazole (B1198619) with the 2-chlorobenzoic acid, followed by an intramolecular cyclization and dehydration to form the final tricyclic product.

Similarly, other nitrogen-containing heterocycles can be used as reaction partners to construct a diverse array of molecular architectures. The synthesis of benzothiazolopyrimidine derivatives, for example, can be achieved through multi-component reactions involving related starting materials. nih.gov These advanced scaffolds can present novel pharmacophores for drug discovery, offering unique three-dimensional shapes and patterns of hydrogen bond donors and acceptors.

Table 4: Examples of Advanced Heterocyclic Scaffolds

| Heterocyclic Scaffold | Synthetic Precursors | Key Reaction Type |

| Thiazolo[2,3-b]quinazolin-5-one | This compound, 2-Aminothiazole | Ullmann condensation, Intramolecular cyclization |

| Benzothiazolo[2,3-b]quinazolin-12-one | This compound, 2-Aminobenzothiazole | Ullmann condensation, Intramolecular cyclization |

| Quinoxalinone | 4-(Benzyloxy)-2-chlorobenzamide, α-Ketoester | Condensation, Cyclization |

| Benzimidazole | This compound, o-Phenylenediamine | Condensation, Cyclization |

Structure-Activity Relationship (SAR) Investigations Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potential drug candidate. By systematically synthesizing and testing a series of related compounds, researchers can deduce which structural features are essential for biological activity and which can be modified to improve desired properties. The derivatives of this compound are well-suited for such investigations.

For the urea derivatives discussed in section 4.1, SAR studies can reveal the optimal substituents on both sides of the urea moiety. For example, it has been observed in some series of urea compounds that bulky aliphatic groups on one side and substituted aryl groups on the other can lead to potent biological activity. nih.govresearchgate.net

In the case of the isoindolin-1-one derivatives (section 4.2), the substituent at the N-2 position can be varied to explore interactions with a specific binding pocket. The introduction of different functional groups can modulate properties such as solubility, cell permeability, and metabolic stability.

A comprehensive SAR study would involve the synthesis of multiple libraries of compounds based on the scaffolds derived from this compound and the evaluation of their biological activity in relevant assays. This iterative process of design, synthesis, and testing is crucial for advancing a research program.

Table 5: Summary of Potential Structure-Activity Relationships

| Structural Modification | Potential Impact on Activity | Rationale |

| Substitution on the benzyloxy phenyl ring (e.g., with electron-withdrawing groups) | May increase or decrease potency depending on the target. | Alters the electronic properties and potential for specific interactions (e.g., halogen bonding). |

| Replacement of the benzyloxy group with a smaller alkyl group | Likely to decrease potency if the benzyloxy group is involved in key binding interactions. | Probes the size constraints of the binding pocket. |

| Variation of the substituent on the urea nitrogen | Can significantly impact potency and selectivity. | Allows for the exploration of a wide range of interactions with the target protein. |

| Introduction of polar groups on the N-substituent of the isoindolin-1-one | May improve solubility and pharmacokinetic properties. | Enhances interactions with the solvent and may introduce new hydrogen bonding opportunities. |

Computational and Theoretical Investigations of 4 Benzyloxy 2 Chlorobenzoic Acid and Its Derivatives

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(benzyloxy)-2-chlorobenzoic acid. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its structure, stability, and reactivity.

Detailed studies on related benzyloxybenzoic acid derivatives provide a framework for understanding the electronic landscape of this compound. For instance, Density Functional Theory (DFT) calculations, often at the B3LYP/6-311+G(d,p) level, are used to optimize the molecular geometry and calculate electronic properties. iucr.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. iucr.org

In a structurally related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. iucr.org For derivatives of alkanoyloxy benzoic acids, it has been shown that the position of substituents significantly impacts reactivity parameters. nih.gov The presence of the electron-withdrawing chlorine atom at the 2-position and the bulky, electron-donating benzyloxy group at the 4-position in this compound creates a complex electronic environment. The chlorine atom is expected to lower the energy of the molecular orbitals, while the benzyloxy group would raise them. The precise HOMO-LUMO gap would be a result of the interplay between these opposing electronic effects.

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions. iucr.orgrsc.org For various benzyloxybenzoic acid derivatives, these analyses reveal that H⋯H, C⋯H, and O⋯H contacts account for approximately 90% of the Hirshfeld surface area, indicating the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. rsc.org

Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | DFT (B3LYP/6-311+G(d,p)) | 4.3337 | Dispersion energy dominates the interaction energy. iucr.org |

| 3- and 4-n-alkanoyloxy benzoic acids | DFT | Varies with substituent | 4-substituted derivatives are more stable due to stronger hydrogen bonding. nih.gov |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and its derivatives, and for mapping out potential reaction pathways. chemrxiv.org Methods like the nudged elastic band (NEB) method or algorithms like the "Imposed Activation of Chemical Transformation Algorithm" (IACTA) can be employed to locate transition states and determine activation energies for various reactions. nih.gov

For benzoic acid derivatives, reactivity is largely dictated by the nature and position of the substituents on the aromatic ring. The carboxylic acid group can undergo esterification or amidation, while the aromatic ring can participate in electrophilic substitution reactions. The chlorine atom at the 2-position is deactivating and ortho-, para-directing, while the benzyloxy group at the 4-position is activating and ortho-, para-directing. Their combined influence will affect the regioselectivity of further substitutions.

Computational studies on similar molecules, such as 4-benzyloxy-2-methoxy-benzoic acid, indicate that the benzyloxy group can be oxidized to an aldehyde or carboxylic acid, or reduced to a hydroxyl group. The presence of the chlorine atom in this compound might influence the reactivity of the benzyloxy group through electronic effects.

Automated reaction prediction tools can help to explore complex reaction networks, such as potential side reactions in the synthesis or degradation of these molecules. nih.gov For example, in the synthesis of a natural product, computational tools were used to rationalize a complex epoxide-initiated polycyclization cascade. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and material properties. The molecule possesses several rotatable bonds, leading to a variety of possible conformations.

The key dihedral angles in this compound are around the C-O-C-C linkage of the benzyloxy group and the C-C bond connecting the carboxylic acid group to the phenyl ring. X-ray diffraction studies of related benzyloxybenzoic acids show that the carboxylic acid groups often form centrosymmetric dimers via O-H⋯O hydrogen bonds, creating R2(2)(8) ring motifs. iucr.orgrsc.org

In 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the torsion angle of the C-O-C-C unit is close to anti (-175.9°), which appears to be a common feature for the benzyloxy fragment. iucr.org Conformational studies of other substituted pyrones have also shown a clear preference for specific conformers in both the solid state and in solution. ethz.ch For this compound, a similar anti-conformation of the benzyloxy group relative to the phenyl ring is expected to be energetically favorable to minimize steric hindrance. The orientation of the carboxylic acid group will be influenced by the steric clash with the adjacent chlorine atom.

Table 2: Torsion Angles in Benzyloxy-Containing Compounds

| Compound | Method | C-O-C-C Torsion Angle (°) | Dihedral Angle between Aromatic Rings (°) |

|---|---|---|---|

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | X-ray Diffraction | -175.9 | 89.11 |

Data from a study on a related biphenyl (B1667301) derivative. iucr.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound and its derivatives interact with their environment, such as solvent molecules or biological macromolecules. nih.gov These simulations can reveal the stability of intermolecular hydrogen bonds and other non-covalent interactions over time.

MD simulations of systems containing similar functional groups have been used to study the stability of protein-ligand complexes. nih.gov For this compound, MD simulations could be used to investigate its aggregation behavior in solution or its binding mode within a receptor active site. The simulations would likely show the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature for benzoic acids. rsc.org

Furthermore, the interplay of strong O-H⋯O hydrogen bonds and weaker C-H⋯O and C-H⋯π interactions can lead to the formation of one-dimensional or three-dimensional supramolecular architectures. rsc.org MD simulations can help to understand the dynamics and stability of these assemblies. Analysis of the radial distribution functions from MD simulations can provide quantitative information about the distances and coordination numbers of interacting atoms.

In Silico Screening and Library Design Based on this compound Scaffolds

The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. In silico screening techniques, such as molecular docking, are used to predict the binding affinity and orientation of a library of virtual compounds against a specific biological target. stmjournals.com

Benzoic acid derivatives have been investigated for a range of therapeutic applications. mdpi.com For example, in silico docking analysis has been used to identify therapeutic benzoic acid derivatives for acute myeloid leukemia. stmjournals.com A library of derivatives of this compound could be designed by systematically modifying the substituents on both the benzoic acid and the benzyl (B1604629) rings.

The process of library design would involve creating a virtual collection of molecules based on the core scaffold. These virtual molecules would then be filtered based on druglike properties (e.g., Lipinski's rule of five) and docked into the active site of a target protein. The top-scoring compounds could then be synthesized and tested experimentally. This computational approach significantly accelerates the early stages of drug discovery.

Advanced Analytical and Spectroscopic Characterization of 4 Benzyloxy 2 Chlorobenzoic Acid Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 4-(Benzyloxy)-2-chlorobenzoic acid (C₁₄H₁₁ClO₃), the expected monoisotopic mass is 262.0397 g/mol . epa.gov HRMS analysis, typically using electrospray ionization (ESI), would confirm this exact mass, thereby validating the molecular formula. mdpi.com The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. Key fragmentation pathways would likely involve the loss of the benzyl (B1604629) group, cleavage of the carboxylic acid moiety, and loss of chlorine.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Chemical Formula | Predicted Monoisotopic Mass (m/z) |

|---|---|---|

| [M-H]⁻ | C₁₄H₁₀ClO₃⁻ | 261.0324 |

| [M-H-CO₂]⁻ | C₁₃H₁₀ClO⁻ | 217.0426 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 |

This table is illustrative and shows predicted values based on the compound's structure. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both the benzoic acid and benzyl rings, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The substitution pattern on the benzoic acid ring (chloro at C2, benzyloxy at C4) would lead to a specific splitting pattern for the three remaining aromatic protons.

The ¹³C NMR spectrum would show 14 distinct signals, corresponding to each carbon atom in the molecule. mdpi.com The chemical shifts of the carboxyl carbon, the carbon bearing the chlorine atom, the carbon attached to the benzyloxy group, and the carbons of the benzyl group would all appear in their characteristic regions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid (COOH) | ~12-13 | Singlet (broad) | ~166-168 |

| Benzoic Acid Ring (C-H) | ~7.0-8.0 | Doublets, Doublet of doublets | ~115-135 |

| Benzyl Ring (C-H) | ~7.3-7.5 | Multiplet | ~127-136 |

| Methylene (-CH₂-) | ~5.1 | Singlet | ~70 |

| C-Cl | - | - | ~130-140 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. rsc.orgasianjournalofphysics.combmrb.io The solvent used can influence the exact chemical shifts.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. asianjournalofphysics.com

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), and C-O stretching vibrations (around 1250 and 1100 cm⁻¹). researchgate.net The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=O double bond. asianjournalofphysics.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| C=C Stretch | Aromatic | 1450-1600 |

| C-O Stretch | Ether & Acid | 1100-1300 |

Source: Data compiled from spectroscopic studies of related chlorobenzoic acids and benzoic acid derivatives. asianjournalofphysics.comresearchgate.netnih.gov

Compound Names

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Benzyloxybenzoic acid |

| 4-chlorobenzoic acid |

Future Research Directions and Emerging Applications for 4 Benzyloxy 2 Chlorobenzoic Acid

Integration into Automated Synthesis Platforms

The drive towards automation in chemical synthesis aims to increase reproducibility, accelerate discovery, and improve safety, particularly when dealing with hazardous reagents. nih.gov Automated systems, ranging from continuous flow reactors to capsule-based robotic platforms, are becoming central to modern drug discovery and materials development. nih.govwipo.int

The structure of 4-(Benzyloxy)-2-chlorobenzoic acid is well-suited for integration into these automated workflows. Its defined functional handles—the carboxylic acid, chloro group, and benzyl (B1604629) ether—allow for its use as a versatile building block in modular synthesis. Automated platforms excel at performing iterative reaction sequences, such as amide bond formation or cross-coupling reactions, to rapidly generate large libraries of compounds from a set of core scaffolds. nih.gov

Future research will likely focus on incorporating this compound and similar substituted benzoic acids into pre-packed reagent capsules or as stock solutions for flow chemistry systems. nih.govwipo.int For instance, its carboxylic acid group can be readily activated for automated amide coupling to a diverse range of amines, while the chloro-substituent can undergo automated cross-coupling reactions. The benzyl ether serves as a stable protecting group that can be removed in a subsequent automated step to reveal a phenol (B47542) for further diversification. This capacity for sequential, automated modification makes it an ideal candidate for generating "on-demand" libraries of complex molecules for screening and optimization. nih.gov

Applications in Materials Science and Polymer Chemistry

The field of materials science continuously seeks novel monomers to create polymers with tailored properties. Substituted benzoic acids are valuable in this regard, serving as key components in liquid crystal polymers, functional copolymers, and even as additives to enhance the performance of materials like perovskite solar cells. researchgate.netrsc.org

The this compound molecule offers several avenues for exploration in polymer and materials science:

Polyester and Polyamide Synthesis: The carboxylic acid function is a classical handle for polymerization. It can undergo polycondensation reactions with diols or diamines to form novel polyesters and polyamides. The bulky benzyloxy and chloro groups on the polymer backbone would significantly influence the material's properties, such as its thermal stability, solubility, and crystallinity.

Functional Polymers: The benzyloxy group can be viewed as a protected hydroxyl group. A polymer could be synthesized using the carboxylic acid moiety, and in a post-polymerization step, the benzyl group could be removed via hydrogenolysis to expose pendant hydroxyl groups. nih.gov These hydroxyls can then be functionalized with a wide array of molecules, creating materials for applications like drug delivery or tissue engineering scaffolds. nih.gov

Inclusion in Nanoporous Materials: Research has shown that benzoic acid can be incorporated as guest molecules into the crystalline cavities of polymers like syndiotactic polystyrene (sPS). mdpi.com This can lead to the segregation of individual monomeric acid molecules, preventing aggregation. mdpi.com this compound could be similarly incorporated, with its specific substituents potentially tuning the interactions within the polymer matrix and enabling controlled release applications.

Catalyst Development and Ligand Design Incorporating the this compound Scaffold

The design of ligands is central to the development of transition metal catalysts that drive a vast number of chemical transformations. Benzoic acid derivatives have proven to be effective ligands, coordinating to metal centers through their carboxylate group to form stable complexes. nih.govchesci.comacs.org These ligands are instrumental in creating metal-organic frameworks (MOFs) and catalysts for various reactions. nih.govacs.org

The this compound scaffold has significant potential in this area. The carboxylate group can act as the primary binding site to a metal ion. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by the chloro substituent at the ortho position. For example, 2-chlorobenzoic acid itself is a known precursor to ligands like 2-(diphenylphosphino)benzoic acid, which combines a carboxylate binder with a phosphine (B1218219) ligand. wikipedia.org

Furthermore, the benzyloxy group at the para position offers a unique advantage. It is sterically distant from the coordination site, meaning it is unlikely to interfere with the catalytic center. However, it provides a reactive handle for further functionalization. One could, for example, attach solubilizing groups to make the catalyst compatible with different solvent systems or tether the entire catalyst to a solid support for easy recovery and reuse. Research in this direction would involve synthesizing metal complexes with this ligand and evaluating their catalytic activity in reactions such as cross-coupling, oxidation, or reduction. chesci.comnih.gov

Exploration in Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems, often by binding selectively to a specific protein or other biomolecule. rjeid.comnih.gov The development of new probes is crucial for validating new drug targets and understanding disease pathways. Substituted aromatic scaffolds, including benzoic acids, are frequently used as the core of such probes. nih.govnih.gov

This compound is a promising starting point for the design of novel chemical probes for several reasons:

Scaffold for Inhibitor Design: The substituted benzene (B151609) ring can serve as a scaffold that orients functional groups in three-dimensional space to bind to protein targets. For example, 2,5-substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, where the carboxyl group forms a key anchoring interaction with an arginine residue in the protein's binding pocket. nih.gov The 4-(benzyloxy)-2-chloro scaffold could be similarly elaborated to target other protein-protein interactions.

Attachment of Reporter Groups: The carboxylic acid provides a convenient point for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, via stable amide bonds. nih.gov This allows for the creation of imaging probes to visualize a target in cells or affinity probes to isolate binding partners. Benzoic acid has been used as a co-ligand to enhance the fluorescence of terbium-grafted nanofibers, suggesting its utility in developing fluorescent materials. researchgate.net

Modularity and Diversification: The three functional sites on the molecule can be independently modified. This modularity allows for the systematic optimization of a probe's properties. The core can be altered to improve binding affinity and selectivity, while the carboxylic acid can be used to attach different tags, creating a suite of tools for biological investigation from a single versatile intermediate. nih.govnih.gov

Role in Advanced Pharmaceutical Intermediate Development

Perhaps the most immediate and impactful application of this compound is as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs). tandfonline.comnih.gov Chlorobenzoic acids are widely recognized as important precursors in the pharmaceutical industry. wikipedia.orgresearchgate.netpatsnap.com The synthesis of complex molecules often relies on building blocks that contain multiple, differentially reactive functional groups, allowing for a controlled and sequential assembly process. sumitomo-chem.co.jp

This compound is an exemplary building block for several reasons. It contains three key functional sites:

Carboxylic Acid: This group can be readily converted into esters, amides, or other functionalities, or it can remain as a key pharmacophore that interacts with a biological target. wikipedia.org

Chloro Group: The chlorine atom is a versatile handle for synthetic chemistry. It can be displaced by nucleophiles or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to build carbon-carbon or carbon-nitrogen bonds. nih.govresearchgate.net This allows for the attachment of other aromatic or aliphatic groups.

Benzyloxy Group: This ether linkage serves two potential roles. It can be a stable component of the final API, providing a specific steric and electronic contribution. Alternatively, it can function as a protecting group for a phenol. After other synthetic transformations are complete, the benzyl group can be cleaved to unmask a hydroxyl group, which can be a key hydrogen-bonding element for target interaction or a site for late-stage functionalization. nih.gov

This trifunctional nature makes the compound an ideal intermediate for constructing diverse and complex molecular architectures, shortening synthetic routes, and facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govpatsnap.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-chlorobenzoic acid, and what critical parameters influence reaction yields?

- Methodological Answer : The synthesis typically involves benzylation of 2-chlorobenzoic acid using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH). Critical parameters include reaction temperature (60–100°C), solvent choice (DMF or acetone), and catalyst presence (e.g., phase-transfer catalysts). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product. Contamination from incomplete deprotection or side reactions (e.g., over-chlorination) must be monitored using TLC or HPLC .

Q. How does the solubility of this compound vary across organic solvents, and what methods are recommended for accurate determination?

- Methodological Answer : Solubility is influenced by solvent polarity and hydrogen-bonding capacity. Polar aprotic solvents (e.g., DMSO, DMF) generally dissolve the compound better than non-polar solvents. Gravimetric analysis (saturation shake-flask method) or UV-Vis spectroscopy at λmax ~260 nm are recommended for quantification. The Modified Apelblat equation can model temperature-dependent solubility in solvents like ethanol or methanol, as demonstrated for structurally similar chlorobenzoic acids .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key markers include aromatic protons (δ 7.2–8.0 ppm for benzyl and chlorophenyl groups) and the carboxylic acid proton (δ ~12 ppm, broad).

- IR Spectroscopy : Stretches at ~1700 cm<sup>-1</sup> (C=O), 1250 cm<sup>-1</sup> (C-O-C benzyl ether), and 750 cm<sup>-1</sup> (C-Cl).

- Mass Spectrometry : Exact mass (calc. for C14H11ClO3: 262.04 g/mol) and fragmentation patterns confirm molecular integrity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for chlorinated benzoic acids, such as ethanol solubility discrepancies between studies?

- Methodological Answer : Discrepancies (e.g., Biswas et al. vs. Thuaire) may arise from differences in purity, temperature control (±0.1°C precision required), or analytical methods. Validate data by:

- Replicating experiments with standardized protocols.

- Cross-referencing with independent studies (e.g., Sidgwick’s heptane/benzene solubility data).

- Applying the Modified Apelblat model to assess thermodynamic consistency .

Q. What strategies optimize regioselective benzyloxy group introduction in polyhalogenated benzoic acid systems?

- Methodological Answer : Use directing groups (e.g., -NO2) to block undesired positions. For example, nitration of 2-chlorobenzoic acid followed by selective reduction and benzylation. Catalytic systems like Pd/C or CuI can enhance selectivity in Ullmann-type couplings. Monitor regiochemistry via <sup>19</sup>F NMR (if fluorinated analogs are intermediates) .

Q. How can mechanistic studies elucidate structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS.

- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., kinases) using AutoDock Vina .

Q. What specialized protocols are required for handling this compound under inert conditions?

- Methodological Answer :

- Use Schlenk lines or gloveboxes (O2 < 1 ppm) for air-sensitive reactions.

- Validate anhydrous conditions via Karl Fischer titration (<10 ppm H2O).

- Monitor reaction progress with in situ FTIR or Raman spectroscopy to detect intermediate species .

Q. How do computational methods improve predictions of crystalline structure and intermolecular interactions for derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.